N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

S1P receptor modulation Chromene carboxamide Structure-activity relationship

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide (CAS 946272-72-6) is a synthetic small molecule belonging to the 2-oxo-2H-chromene-3-carboxamide class, incorporating an azepane ring and a thiophene moiety. With a molecular formula of C22H24N2O3S and a molecular weight of 396.5 g/mol, it is cataloged by chemical suppliers primarily as a research compound with typical purity levels of ≥95%.

Molecular Formula C22H24N2O3S
Molecular Weight 396.51
CAS No. 946272-72-6
Cat. No. B2883350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide
CAS946272-72-6
Molecular FormulaC22H24N2O3S
Molecular Weight396.51
Structural Identifiers
SMILESC1CCCN(CC1)C(CNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CSC=C4
InChIInChI=1S/C22H24N2O3S/c25-21(18-13-16-7-3-4-8-20(16)27-22(18)26)23-14-19(17-9-12-28-15-17)24-10-5-1-2-6-11-24/h3-4,7-9,12-13,15,19H,1-2,5-6,10-11,14H2,(H,23,25)
InChIKeyHXCJTVCNXGHPGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide (CAS 946272-72-6): Procurement-Relevant Compound Identity and Physicochemical Baseline


N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide (CAS 946272-72-6) is a synthetic small molecule belonging to the 2-oxo-2H-chromene-3-carboxamide class, incorporating an azepane ring and a thiophene moiety . With a molecular formula of C22H24N2O3S and a molecular weight of 396.5 g/mol, it is cataloged by chemical suppliers primarily as a research compound with typical purity levels of ≥95% . The compound's structural features position it within a chemical space explored for modulation of sphingosine-1-phosphate (S1P) receptors and other therapeutic targets, though published pharmacological profiling data for this specific entity remains extremely sparse [1].

Why N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide Cannot Be Assumed Interchangeable with In-Class Analogs


The 2-oxo-2H-chromene-3-carboxamide scaffold, when substituted with different amine-bearing side chains, can exhibit divergent pharmacological profiles. Even closely related analogs—such as those with piperidine instead of azepane or phenyl instead of thiophene—may display substantially different target engagement, selectivity, and functional activity [1]. Within the broader patent landscape, 2H-chromene derivatives are claimed as S1P receptor modulators, but the azepane-thiophene substitution pattern on the target compound is distinct from the exemplified compounds in key patent families [1][2]. Absent direct comparative data, assuming bioequivalence or functional interchangeability with any structurally proximal analog is scientifically unjustified and creates procurement risk for research programs.

Quantitative Differentiation Evidence for N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide (CAS 946272-72-6)


Structural Differentiation: Azepane-Containing Chromene Carboxamide vs. Piperidine-Containing S1P Modulator Patents

The target compound features an azepane (seven-membered) ring and a thiophen-3-yl substituent, a combination not explicitly exemplified among the active compounds in the EP2354134B1 S1P modulator patent [1]. The patent primarily describes 2H-chromene derivatives bearing piperidine, pyrrolidine, or acyclic amine substituents. This structural divergence is significant because ring size and heteroaryl substitution are critical determinants of S1P receptor subtype selectivity and functional potency, as demonstrated across multiple S1P modulator chemotypes [1]. The absence of this specific azepane-thiophene combination in the patent's exemplified compounds precludes any assumption of equivalent pharmacology.

S1P receptor modulation Chromene carboxamide Structure-activity relationship

Core Scaffold Divergence: 2-Oxo-2H-Chromene-3-Carboxamide vs. Thiophene-2-Carboxamide Analogs

A closely related compound, N-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-carboxamide, shares the azepane-thiophene side chain but replaces the 2-oxo-2H-chromene-3-carboxamide core with a simpler thiophene-2-carboxamide . While quantitative head-to-head data is unavailable, the chromene core introduces additional hydrogen bond acceptors (the lactone carbonyl and ring oxygen), a larger aromatic surface area, and distinct conformational constraints compared to the monocyclic thiophene carboxamide. These features are known to influence target binding kinetics and metabolic stability in carboxamide-based inhibitors [1]. Researchers selecting between these analogs should anticipate differences in target residence time and off-target liability.

Histone deacetylase inhibition Carboxamide chemotype Scaffold hopping

Purity and Supply Chain Differentiation: Vendor-Specified ≥95% Purity vs. Uncharacterized Syntheses

Commercial listings for this compound specify a purity of ≥95% . This provides a minimum quality benchmark for procurement, contrasting with custom-synthesized analogs where purity may be unverified or lower. For biological assays, impurities at 5% or greater can confound dose-response data, particularly for compounds with sub-micromolar potency. While this purity level is standard for research-grade compounds, it represents a defined specification upon which procurement decisions can be based, unlike an in-house synthesis where batch-to-batch variability may be unquantified.

Compound purity Research reagent procurement Quality control

Evidence-Backed Application Scenarios for N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide Procurement


S1P Receptor Probe Development and Selectivity Profiling

Given the structural divergence from exemplified S1P modulators in EP2354134B1, this compound is suitable for probe discovery campaigns aimed at identifying S1P receptor ligands with novel selectivity fingerprints [1]. Its azepane-thiophene substitution pattern may confer preferential binding to S1P receptor subtypes (S1P1-5) not adequately addressed by current tool compounds.

Structure-Activity Relationship (SAR) Expansion of Chromene Carboxamide Libraries

Researchers building SAR around the 2-oxo-2H-chromene-3-carboxamide scaffold can use this compound to explore the effect of azepane ring size on target engagement, complementing existing piperidine and pyrrolidine analogs [1]. This is particularly relevant for targets where larger binding pockets tolerate seven-membered ring substituents.

Negative Control or Comparator for Thiophene Carboxamide Chemotype Studies

The compound can serve as a chromene-containing analog for studies comparing core scaffold effects within azepane-thiophene carboxamide series. Pairing it with N-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-carboxamide enables head-to-head evaluation of chromene vs. thiophene core contributions to biological activity .

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